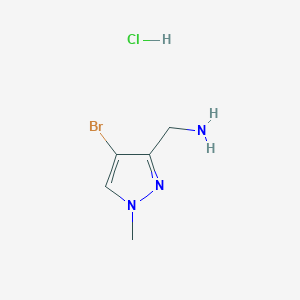![molecular formula C16H18N6O B11779978 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11779978.png)
2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered interest due to its potential pharmacological properties. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a triazolopyrazine precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions often require a base like triethylamine and are conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted triazolopyrazine compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its neuroprotective and anticancer activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Triazolopyrimidines: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Pyrazolopyrimidines: Another class of heterocycles with similar pharmacological properties.
Benzylpiperazines: Compounds with a benzyl group attached to a piperazine ring, known for their psychoactive effects.
Uniqueness
2-Benzyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one is unique due to its specific combination of a triazolopyrazine core with a benzyl and piperazine moiety. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H18N6O |
|---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-benzyl-8-piperazin-1-yl-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
InChI |
InChI=1S/C16H18N6O/c23-16-21-11-8-18-14(20-9-6-17-7-10-20)15(21)19-22(16)12-13-4-2-1-3-5-13/h1-5,8,11,17H,6-7,9-10,12H2 |
InChI Key |
UOQGOSKNPLRONA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=CN3C2=NN(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(Furan-2-yl)-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid](/img/structure/B11779898.png)


![2-Bromo-7-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11779912.png)
![5,6-Dihydro-4H-pyrrolo[1,2-c][1,2,3]triazole-6-carboxylic acid](/img/structure/B11779928.png)



![Methyl 6-methoxyimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B11779958.png)
![5-[5-(3-Hydroxyprop-1-Yn-1-Yl)thiophen-2-Yl]-4-Methoxy-2-Methyl-N-[(Quinolin-8-Yl)sulfonyl]benzamide](/img/structure/B11779962.png)


![3-(Piperidin-3-yl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779976.png)

